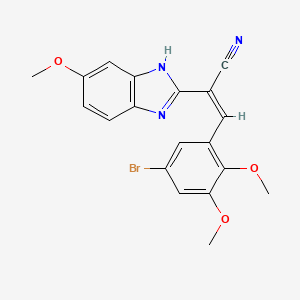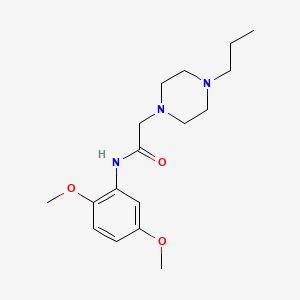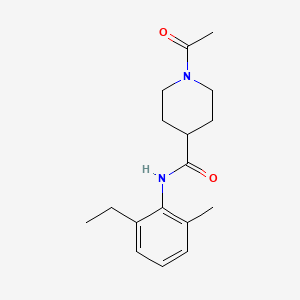![molecular formula C20H33N5O B5349579 N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a synthetic compound that has gained significant attention in scientific research. It is a small molecule that belongs to the class of piperidine-based compounds and has a molecular weight of 393.5 g/mol. This compound is also known as MP-10 and has been used in various studies to investigate its potential applications in different fields.
作用机制
The mechanism of action of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves its interaction with dopamine D3 receptors. It acts as a competitive antagonist at the dopamine D3 receptor site, which leads to a decrease in dopamine neurotransmission. This, in turn, leads to a reduction in the reward-seeking behavior associated with drug addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are closely linked to its mechanism of action. It has been shown to reduce the release of dopamine in the brain, which leads to a decrease in the reward-seeking behavior associated with drug addiction. Additionally, it has been shown to have a potential role in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One of the advantages of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent and selective dopamine D3 receptor antagonism, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
未来方向
There are several future directions for the research on N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. Some of these include:
1. Investigation of its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigation of the potential side effects of this compound in animal models and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. It has been extensively studied for its potential applications in different fields of science, including neuroscience. Its mechanism of action involves its interaction with dopamine D3 receptors, which makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to investigate its potential side effects and to develop more potent and selective dopamine D3 receptor antagonists based on its structure.
合成方法
The synthesis of N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 1,4-bis(3-chloropropyl)piperazine in the presence of a base such as potassium carbonate. This reaction produces 1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine, which is then reacted with N-methylaminoethyl chloride to form N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine. The final step involves the reaction of N-[2-(methylamino)ethyl]-1-(3-pyridinylmethyl)-4-(3-chloropropyl)piperazine with 3-isocyanatopropionyl chloride to form this compound.
科学研究应用
N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in different fields of science. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
N-[2-(methylamino)ethyl]-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O/c1-21-9-10-23-20(26)18-5-3-11-25(16-18)19-6-12-24(13-7-19)15-17-4-2-8-22-14-17/h2,4,8,14,18-19,21H,3,5-7,9-13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZCKWSNFUNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5349496.png)
![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)


![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![4-{[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B5349550.png)

![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)

![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)